Thermolytic Product Outcome: 8-Oxo Substituent Directs Distinct Dihydrodiindeno[b,d]thiophene Formation vs. Non-Oxo Analog
Thermolysis of 8H-indeno(1,2-d)(1,2,3)thiadiazol-8-one (compound 16 in Boberg et al.) yields dihydrodiindeno[b,d]thiophenes 1–3 via a thioketene intermediate, a transformation that is structurally diagnostic for this specific 8-oxo-indeno-[1,2-d] fusion. In contrast, the non-oxo 8H-indeno[1,2-d][1,2,3]thiadiazole (compound 10) and the regioisomeric 4H-indeno[2,1-d][1,2,3]thiadiazole (compound 13) produce different dihydrodiindeno[b,d]thiophene isomers under identical thermolytic conditions [1]. The 8-oxo compound also exhibits a distinct mass-spectrometric fragmentation: loss of N₂ + CO (M−56) vs. N₂ + CS (M−72) for the non-oxo series, reflecting the influence of the carbonyl on the fragmentation cascade [2].
| Evidence Dimension | Thermolytic product identity and mass-spectral fragmentation pathway |
|---|---|
| Target Compound Data | Thermolysis of 8H-indeno(1,2-d)(1,2,3)thiadiazol-8-one → dihydrodiindeno[b,d]thiophenes 1–3 via thioketene; MS: M−56 (N₂+CO loss) |
| Comparator Or Baseline | 8H-Indeno[1,2-d][1,2,3]thiadiazole (non-oxo, CAS 73424-55-2): yields different thiophene isomers; MS: M−72 (N₂+CS loss). 4H-Indeno[2,1-d][1,2,3]thiadiazole (regioisomer, CAS 73424-55-2 isomer): yields yet another isomeric set. |
| Quantified Difference | Qualitative but unambiguous: three structurally distinct product profiles under identical conditions; MS fragmentation pathway shift from N₂+CS to N₂+CO. |
| Conditions | Neat thermolysis; 70 eV electron-impact mass spectrometry; compounds characterized in Liebigs Annalen der Chemie 1983, 1983(9), 1598–1607. |
Why This Matters
For researchers synthesizing sulfur-containing polycyclic reference standards for crude oil biomarker analysis, the 8-oxo compound is the mandatory precursor for the specific dihydrodiindeno[b,d]thiophene isomer series; substitution with the non-oxo or regioisomeric analog leads to a different product slate, compromising the validity of geochemical correlation studies.
- [1] Boberg, F.; Czogalla, C.-D.; Torges, K.-F.; Wentrup, G.-J. Schwefelverbindungen des Erdöls, III. Dihydrodiindeno[b,d]thiophene. Liebigs Annalen der Chemie 1983, 1983(9), 1598–1607. View Source
- [2] Boberg, F.; Czogalla, C.-D.; Torges, K.-F. Mass Spectrometry of Sulphur Compounds as Model Substances for Crude Oil Analysis — Bisanellated Thiophenes. Fresenius Z. Anal. Chem. 1984, 318(7), 522–523. View Source
